Comprehensive thermodynamic and transport property data for mTBD were previously scarce, but recent research has provided reliable measurements crucial for process design and scaling [1]. Key quantitative data are consolidated in the following table.
| Property | Value / Range | Conditions (if applicable) |
|---|---|---|
| Melting Point | 17 °C (290 K) [2] [1] | - |
| Boiling Point | 263 °C (536 K) [2] | at atmospheric pressure |
| Density | 1063.35 kg/m³ (1.063 g/mL) [2] [1] | at 25 °C (298 K) |
| Refractive Index (n20/D) | 1.5357 - 1.537 [3] [2] | at 20 °C |
| Viscosity | 7.1 cP [2] | - |
| Vapor Pressure | 11.1 Pa to 10,000 Pa [1] | Temperature: 318.23 K to 451.2 K |
| Isobaric Heat Capacity | 1.75 J/g/K [2] | - |
| Flash Point | 113 °C (235.4 °F) [3] | closed cup |
| Water Contamination | Hygroscopic; reacts with CO₂ in air [1] | - |
mTBD is valued in research and industry primarily for its strong basicity and nucleophilic character.
mTBD is a hazardous chemical and requires careful handling.
For researchers working with mTBD, specific experimental methodologies and handling procedures are critical for accurate and safe operations.
Purity Analysis via Capillary Electrophoresis: Purity can be determined using capillary electrophoresis with a polybrene-coated capillary to minimize adsorption [1]. Experimental conditions include:
Handling for Property Measurement: To obtain reliable physical property data, strict handling is essential [1]:
The experimental workflow for determining the properties and applications of mTBD can be visualized as follows:
This diagram outlines the key experimental workflows for handling mTBD, from initial purity analysis to its primary applications.
The Globally Harmonized System (GHS) is an international standard for classifying chemicals and communicating their hazards via Safety Data Sheets (SDS) and labels [1]. An SDS is required for any substance or mixture that meets GHS classification criteria [2].
A GHS-compliant SDS follows a standardized 16-section format to ensure consistent presentation of critical safety information [2]. The table below summarizes the core content of each section.
| Section | Core Content Description |
|---|---|
| 1. Identification | Substance/mixture and supplier identification, recommended use [2]. |
| 2. Hazard(s) identification | Classification, label elements (pictograms, signal words), other hazards [2]. |
| 3. Composition/information on ingredients | Chemical composition, including hazardous ingredients [2]. |
| 4. First-aid measures | Necessary first-aid measures by exposure route [2]. |
| 5. Fire-fighting measures | Suitable extinguishing media, specific hazards, special protective equipment [2]. |
| 6. Accidental release measures | Personal precautions, emergency procedures, containment and clean-up methods [2]. |
| 7. Handling and storage | Safe handling practices and storage conditions [2]. |
| 8. Exposure controls/personal protection | Exposure limits, engineering controls, personal protective equipment (PPE) [2]. |
| 9. Physical and chemical properties | Appearance, odor, pH, melting/boiling points, flammability, etc. [2]. |
| 10. Stability and reactivity | Chemical stability, possibility of hazardous reactions, conditions to avoid [2]. |
| 11. Toxicological information | Comprehensive description of health effects, including routes of exposure and symptoms [2]. |
| 12. Ecological information | Ecotoxicity, persistence, bioaccumulation, mobility in soil [2]. |
| 13. Disposal considerations | Information on safe disposal methods [2]. |
| 14. Transport information | UN number, proper shipping name, transport hazard class [2]. |
| 15. Regulatory information | Safety, health, and environmental regulations specific to the substance [2]. |
| 16. Other information | Other information, including preparation date of SDS [2]. |
GHS classifies hazards into three main groups: physical, health, and environmental [1]. The classification is based on predefined criteria, and each hazard class has associated pictograms, signal words ("Danger" or "Warning"), and hazard statements (e.g., H225, H318) [3].
The following diagram illustrates the logical workflow for determining the GHS hazards of a substance like mTBD.
GHS hazard classification workflow for a chemical substance.
The table below summarizes key GHS hazard classes and examples of criteria. You would need to evaluate mTBD against such criteria to determine its specific classifications [1] [3].
| Hazard Group | Hazard Class | Example Criteria / Category | Associated Pictogram |
|---|---|---|---|
| Physical Hazards | Flammable Liquids | Cat. 1: Flash point < 23°C and initial boiling point ≤ 35°C [1] | Flame [3] |
| Corrosive to Metals | Corrosion rate on steel or aluminum > 6.25 mm/year [1] | Corrosion [3] | |
| Health Hazards | Acute Toxicity (Oral) | Cat. 1: LD50 ≤ 5 mg/kg (Danger) [3] | Skull & Crossbones [3] |
| Skin Corrosion/Irritation | Cat. 1: Skin corrosion (irreversible damage) [1] | Corrosion [3] | |
| Serious Eye Damage/Eye Irritation | Cat. 1: Serious eye damage (not reversible in 21 days) [1] | Corrosion [3] | |
| Specific Target Organ Toxicity (Single Exposure) | Cat. 1: Significant organ damage [1] | Health Hazard [3] | |
| Environmental Hazards | Acute Aquatic Toxicity | Cat. 1: LC50/EC50/ErC50 ≤ 1 mg/L [1] | Environment [3] |
To populate the GHS classification and the relevant SDS sections (like 9, 11, and 12), specific experimental data is required. The following are standardized methodologies for obtaining key data points.
Acute Oral Toxicity (OECD TG 423): This test determines the LD50 value for acute toxicity classification [1] [3].
In Vitro Skin Corrosion (OECD TG 431): This test uses reconstructed human epidermis models to determine if a chemical is corrosive.
Acute Aquatic Toxicity (OECD TG 201): This test determines the EC50 for freshwater algae, a key endpoint for environmental hazard classification [1].
Experimental studies confirm mTBD's hygroscopicity and its tendency to react with atmospheric CO₂. The table below summarizes the key findings and recommended storage practices.
| Property / Finding | Description / Recommended Condition | Source / Rationale |
|---|---|---|
| Hygroscopicity | Yes, absorbs moisture from air [1] | Directly stated in experimental analysis [1] |
| CO₂ Reactivity | Can react with CO₂ in air [1] | Directly stated; can form impurities [1] |
| Primary Storage Method | Stored in closed containers [1] | Minimizes exposure to air (moisture & CO₂) [1] |
| Handling Protocol | Containers opened only briefly [1] | Reduces risk of moisture absorption and contamination [1] |
| Industrial Handling | Tolerates small water amounts (3 wt%) in processes without property loss [2] | Supports need for general moisture control [2] |
The core finding regarding mTBD's hygroscopic nature comes from a 2019 study that provided the first comprehensive dataset on its physical properties [1]. Researchers handled the substance with specific precautions due to its hygroscopicity and susceptibility to reaction with atmospheric CO₂ [1]. Purity analysis using capillary electrophoresis was conducted on samples stored in closed containers, confirming that these measures are effective in maintaining sample integrity [1].
An industrial processing study further supports the need for moisture control, noting that a small, controlled amount of water (3 wt%) in the ionic liquid [mTBDH][OAc] could be tolerated without negatively affecting the mechanical properties of the final product [2].
While the search results do not contain a specific experimental protocol for testing mTBD's hygroscopicity, they provide methodologies used for assessing stability in similar hygroscopic pharmaceuticals. These approaches can inform general handling and testing procedures.
The diagram below outlines the key steps for handling and testing a hygroscopic chemical like mTBD, based on the methodologies found in the search results.
The Henry reaction, also known as the nitroaldol reaction, represents a fundamental carbon-carbon bond-forming transformation in organic chemistry that involves the base-catalyzed condensation of nitroalkanes with aldehydes or ketones to produce β-nitro alcohols. These products serve as versatile synthetic intermediates for the preparation of various important compounds, including β-amino alcohols, nitroalkenes, and α-nitro ketones. Since its discovery by Louis Henry in 1895, this reaction has evolved into an indispensable tool in synthetic organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of products is often crucial for biological activity.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) is a bicyclic guanidine base with demonstrated efficacy in catalyzing the Henry reaction. As a strong organic base with pKa values of 25.43 in CH₃CN and 17.9 in THF, mTBD facilitates the deprotonation of nitroalkanes under mild conditions, generating nucleophilic nitronate species that attack carbonyl compounds. The utility of mTBD extends beyond traditional Henry reactions to include carbon dioxide capture and cellulose dissolution, highlighting its versatility in synthetic chemistry. Compared to traditional inorganic bases, mTBD offers advantages including high catalytic efficiency, commercial availability, and compatibility with diverse functional groups, making it particularly valuable for complex synthetic applications.
The Henry reaction proceeds through a three-step mechanism that begins with base-catalyzed deprotonation of the nitroalkane adjacent to the nitro group. This α-proton abstraction generates a resonance-stabilized nitronate anion, where the negative charge is delocalized between the carbon and oxygen atoms of the nitro group. The pKa of most nitroalkanes is approximately 10-17, making them sufficiently acidic for deprotonation under basic conditions. In the second step, this nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a β-nitro alkoxide intermediate. Finally, protonation of this alkoxide yields the β-nitro alcohol product. It is important to note that all steps in the Henry reaction are reversible, which can present challenges for achieving high yields without appropriate reaction optimization.
In mTBD-catalyzed Henry reactions, the guanidine base facilitates deprotonation of the nitroalkane substrate, generating the reactive nitronate anion while concurrently activating the carbonyl compound through hydrogen bonding or general base catalysis. The bicyclic structure of mTBD creates a rigid framework that may provide some degree of transition state organization, though without significant inherent stereocontrol. The strong basicity of mTBD enables efficient catalysis at low loadings, typically between 1-10 mol%, under mild reaction conditions. Following the nitroaldol addition, the conjugate acid of mTBD protonates the alkoxide intermediate to yield the final β-nitro alcohol product and regenerate the active catalytic species.
Table 1: Key Physicochemical Properties of mTBD
| Property | Value | Conditions |
|---|---|---|
| Molecular formula | C₈H₁₅N₃ | - |
| Molar mass | 153.225 g/mol | - |
| Appearance | Clear liquid | Room temperature |
| Density | 1063.35 kg/m³ | 25°C |
| Melting point | 17°C | - |
| Boiling point | 263°C | - |
| pKa | 25.43 | In CH₃CN |
| pKa | 17.9 | In THF |
| Viscosity | 7.1 cP | 25°C |
Diagram 1: Catalytic Mechanism of mTBD in the Henry Reaction
Materials and Equipment:
Step-by-Step Protocol:
Reaction Setup: Charge a dry 25 mL round-bottom flask with a magnetic stir bar with the aldehyde substrate (1.0 mmol). Add anhydrous isopropyl alcohol (2.0 mL) and stir to dissolve. Add nitromethane (5.0 mmol, ~270 μL) followed by mTBD (0.05 mmol, 5 mol%, ~7.7 mg) to the reaction mixture.
Reaction Monitoring: Stir the reaction mixture at room temperature (approximately 20°C) and monitor by TLC analysis at regular intervals. Typical reaction times range from 1-12 hours depending on the reactivity of the aldehyde substrate.
Work-up Procedure: Upon completion (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous ammonium chloride solution (2 × 10 mL) to neutralize any residual base. Separate the organic layer and wash with brine (10 mL), then dry over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients (typically starting with 4:1 and increasing to 1:1 ratio) to isolate the β-nitro alcohol product.
Product Characterization: Characterize the purified β-nitro alcohol by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy. Determine enantiomeric excess (if applicable) by chiral HPLC or GC analysis after derivatization.
Table 2: Optimized Reaction Conditions for mTBD-Catalyzed Henry Reaction
| Parameter | Optimal Condition | Range Tested | Effect of Variation |
|---|---|---|---|
| Catalyst loading | 5 mol% | 1-10 mol% | Lower loading slows reaction; higher loading increases rate but may promote side reactions |
| Solvent | Isopropyl alcohol | CH₂Cl₂, THF, MeCN, neat | IPA provides optimal balance of solubility and reaction rate |
| Temperature | 20°C | 6-40°C | Lower temperatures improve selectivity; higher temperatures increase dehydration side products |
| Nitromethane equivalents | 5.0 equiv | 1.0-10.0 equiv | Higher equivalents drive reaction completion but complicate purification |
| Reaction time | 2-6 hours | 1-24 hours | Dependent on aldehyde reactivity |
The mTBD-catalyzed Henry reaction demonstrates broad functional group compatibility with various aldehyde substrates. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents typically undergo efficient nitroaldol addition with good to excellent yields (65-92%). Heteroaromatic aldehydes such as furfural and thiophene-2-carboxaldehyde are also viable substrates. Aliphatic aldehydes generally require slightly longer reaction times but provide moderate to good yields. Ketones are less reactive carbonyl components due to increased steric hindrance and decreased electrophilicity, though activated ketones (such as α-keto esters) can participate effectively. The reaction is compatible with common protecting groups including acetals, silyl ethers, and esters, enhancing its utility in complex molecule synthesis.
While mTBD represents an efficient organocatalyst for the Henry reaction, chiral metal complexes have been extensively developed for enantioselective nitroaldol transformations. Copper complexes with chiral nitrogen-based ligands have emerged as particularly effective catalysts, offering high enantioselectivity for a broad range of substrates. These catalytic systems are especially valuable in pharmaceutical synthesis where enantiopure β-nitro alcohols serve as precursors to chiral drug substances.
Table 3: Performance Comparison of Copper-Based Catalysts in Asymmetric Henry Reactions
| Ligand Type | Catalyst Loading | Temperature | Conversion | ee | Absolute Configuration |
|---|---|---|---|---|---|
| Ia | 5 mol% | 20°C | 94% | 85% | R |
| Ia | 10 mol% | 6°C | 78% | 88% | R |
| Ib | 5 mol% | 20°C | 65% | 68% | S |
| IIa | 5 mol% | 20°C | 69% | 68% | R |
| IIIa | 5 mol% | 20°C | 87% | 81% | R |
| IV | 5 mol% | 20°C | 86% | 88% | R |
| VI | 5 mol% | 20°C | 82% | 78% | S |
| VIII | 5 mol% | 20°C | 40% | 9% | S |
The data presented in Table 3 demonstrates that ligand structure significantly influences both the conversion and enantioselectivity of asymmetric Henry reactions. Bisoxazoline ligands (such as IV) and certain 2-(pyridin-2-yl)imidazolidin-4-one derivatives (Ia, IIIa) provide excellent enantiocontrol (81-88% ee) with good to high conversion rates (78-94%). The reaction temperature and catalyst loading represent critical parameters for optimizing both yield and stereoselectivity, with lower temperatures generally enhancing enantiomeric excess, albeit at the potential expense of reaction rate.
Low Conversion: Increase catalyst loading to 10 mol% or use a slight excess of nitromethane (up to 10 equiv). Ensure the reaction system is protected from moisture, which can deactivate the catalyst.
Product Dehydration: If dehydration to nitroalkenes occurs during the reaction or work-up, employ milder work-up conditions, lower the reaction temperature, or use neutral work-up procedures.
Poor Enantioselectivity: For chiral substrates, evaluate different catalyst systems or incorporate sterically hindered carbamate protecting groups (e.g., tert-butyl, ʟ-menthyl, (-)-bornyl) on the aldehyde component to enhance stereocontrol.
Scale-up Considerations: For larger-scale reactions (>10 mmol), maintain the same catalyst loading but consider slower addition of the aldehyde component to the pre-formed nitronate species to minimize side reactions.
The Henry reaction has been successfully implemented in the synthesis of several pharmaceutical agents, most notably the antibiotic linezolid (Zyvox) and the anticoagulant rivaroxaban (Xarelto). Both drugs contain oxazolidine-2-one moieties with stereogenic centers whose configuration is essential for biological activity. For rivaroxaban, the S-enantiomer exhibits potent inhibitory activity against coagulation factor Xa (IC₅₀ = 0.7 nM), while the R-enantiomer is significantly less active (IC₅₀ = 2300 nM). Similarly, only the S-enantiomers of oxazolidinone antibiotics effectively block bacterial ribosomes.
In the synthesis of rivaroxaban, the Henry reaction serves as a key strategic transformation for constructing the chiral intermediate that ultimately determines the stereochemistry of the final drug substance. The reaction between a specially designed aldehyde substrate (bearing appropriate protecting groups) and nitromethane in the presence of a chiral copper catalyst provides the β-nitro alcohol precursor with enantioselectivities up to 91% ee. Similar approaches have been applied to linezolid synthesis, demonstrating the versatility of the Henry disconnection in constructing these important therapeutic agents.
Diagram 2: Strategic Role of Henry Reaction in Pharmaceutical Synthesis
Beyond direct pharmaceutical synthesis, Henry reaction products serve as key intermediates for various synthetic transformations. β-Nitro alcohols can be dehydrated to nitroalkenes, which undergo various cycloaddition reactions or serve as Michael acceptors. Reduction of the nitro group provides access to β-amino alcohols, valuable building blocks for many biological active compounds and chiral auxiliaries. The nitro group can also be converted to carbonyl functionality via the Nef reaction, providing synthetic equivalents of aldol products that might be inaccessible through direct methods.
The application of Henry reactions in total synthesis is exemplified in the construction of complex natural products such as tunicamycins, where the reaction between a nitro-substituted pentose derivative and a hexose derivative forms the foundational carbon skeleton of these nucleoside antibiotics. In this synthesis, potassium fluoride catalyzes the Henry reaction to form an undecose derivative in 51% yield, demonstrating the utility of this transformation in constructing challenging molecular architectures.
The mTBD-catalyzed Henry reaction represents a robust and efficient method for the formation of carbon-carbon bonds in synthetic chemistry, particularly valuable for the preparation of β-nitro alcohol intermediates. While mTBD itself does not provide stereocontrol, its strong basicity and commercial availability make it an excellent choice for non-stereoselective nitroaldol reactions. For enantioselective transformations, chiral copper complexes with specifically designed ligands offer superior performance, with enantiomeric excesses up to 91% demonstrated in the synthesis of pharmaceutical intermediates.
Future developments in Henry reaction catalysis will likely focus on expanding substrate scope, improving catalyst efficiency and recyclability, and developing continuous flow processes for larger-scale applications. The integration of biocatalytic approaches, utilizing hydroxynitrile lyases to catalyze enantioselective nitroaldol reactions, represents an emerging area with significant potential for sustainable pharmaceutical synthesis. As asymmetric methodologies continue to advance, the Henry reaction will maintain its position as a fundamental transformation for the construction of complex molecular targets in medicinal and process chemistry.
The superbase-derived ionic liquid 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-enium acetate ([mTBDH][OAc]) is recognized as a highly effective solvent for the direct dissolution of cellulose, facilitating the production of high-performance cellulose fibers [1] [2] [3]. This process is central to innovative and sustainable textile production technologies, such as the Ioncell process [1].
A key advantage of [mTBDH][OAc] is its ability to dissolve cellulose directly without derivatization, unlike traditional methods like the viscose process. This simplifies the production and recycling stages, as no by-products from chemical derivatization are formed [4] [3]. However, the technical and economic feasibility of the process heavily depends on efficient recovery and recycling of the ionic liquid, which is both expensive and hydrophilic [1] [2].
The following workflow outlines the core steps for dissolving cellulose and fabricating materials:
Detailed Procedure:
The aqueous spinning bath contains a mixture of water, [mTBDH][OAc], and various impurities. Effective recovery is critical for a closed-loop process. Below is a workflow and data for the key purification method, Short-Path Distillation (SPD).
Short-Path Distillation (SPD) Protocol [1]:
Table 1: Efficiency of Impurity Removal via SPD [1]
| Impurity Type | Examples | Removal Efficiency |
|---|---|---|
| Inorganic Salts | KCl, NaCl, CaCl₂ | Effectively removed |
| Organic Polymers | Xylan | Effectively removed |
| Organic Acids | Lactic Acid | Effectively removed |
| Hydrolysis Products | H-mTBD-1, H-mTBD-2 | Effectively removed |
Table 2: Recovery of mTBD Base via SPD [1]
| Feed Flow Rate (kg/h) | Recovery Fraction | Percentage Recovery |
|---|---|---|
| 0.378 | 0.97 - 1.00 | ~75% - 100% |
Alternative Recovery Method: Liquid-Liquid Extraction [2]
Solution-State NMR Spectroscopy [6]
[mTBDH][OAc] is a premier solvent for the direct dissolution and shaping of cellulose, aligning with the principles of green chemistry. The protocols detailed herein—for dissolution, material fabrication, and, crucially, purification via Short-Path Distillation—provide a robust framework for researchers to implement this technology. Successful application hinges on meticulous control of moisture and a strategic approach to solvent recovery to ensure both economic viability and environmental sustainability.
This note details the use of MTBD as an organocatalyst for the ring-opening polymerization of δ-valerolactone (δ-VL), yielding biocompatible and biodegradable polyesters [1].
1. Key Performance Data The following table summarizes the optimized conditions and outcomes for the ROP of δ-VL using a quinolinyl-urea/MTBD catalytic system.
| [M]₀ /[I] ratio | Theoretical Mntheo (kDa) | Achieved MnNMR (kDa) | Molecular Weight Distribution (ĐM) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| 50 : 1 | 5.7 | 5.9 | 1.13 | 10 | >99 |
| 100 : 1 | 11.3 | 12.1 | 1.15 | 10 | >99 |
| 200 : 1 | 22.6 | 24.5 | 1.16 | 20 | >99 |
| 300 : 1 | 33.9 | 35.8 | 1.19 | 30 | >99 |
Table 1: Performance of the 3-QU/MTBD catalytic system in the ROP of δ-VL at room temperature, demonstrating controlled synthesis of PVL with predictable molecular weights and narrow dispersity [1].
Key Findings:
M_n) that correlate linearly with the initial monomer-to-initiator ratio ([M]₀/[I]), a hallmark of a "living" or controlled polymerization [1].Đ_M), indicating a uniform chain length and minimal side reactions [1].MTBD-Catalyzed Ring-Opening Polymerization of δ-Valerolactone
Safety Note: Perform all operations using standard laboratory safety protocols, including appropriate personal protective equipment (PPE) and handling of chemicals within a fume hood.
I. Materials Preparation
II. Polymerization Procedure
[M]₀/[I] ratio, e.g., 100:1) into the reaction flask via syringe.III. Polymer Characterization
M_n): Determine by ¹H NMR spectroscopy (end-group analysis) and Size Exclusion Chromatography (SEC).Đ_M): Analyze by SEC against polystyrene standards.The high efficiency of the MTBD-based system stems from its proposed bifunctional cooperative mechanism. The following diagrams illustrate this mechanism and the experimental workflow.
Diagram 1: Proposed Cooperative Catalytic Mechanism. The quinolinyl-urea (3-QU) acts as a hydrogen-bond donor to activate the monomer, while MTBD, a strong base, deprotonates the initiator (BnOH) to enhance its nucleophilicity. This cooperation creates a highly active catalytic complex for chain propagation [1].
Diagram 2: Experimental Workflow for ROP. The protocol outlines the key steps from reactor preparation to polymer isolation, emphasizing the importance of an inert atmosphere and anhydrous conditions [1].
The MTBD-catalyzed ROP process exemplifies several principles of green chemistry. It operates under mild conditions (room temperature), avoids toxic metal catalysts, and provides high atom economy in producing biodegradable polymers [2] [1].
While the most quantifiable data for MTBD currently exists in polymer chemistry, the broader field of sustainable synthesis is rapidly advancing. Recent research highlights a strong trend toward organoautocatalysis—systems that form their own catalysts internally during the reaction, eliminating the need for external catalysts like enzymes or metals entirely [3]. This represents a significant step forward in simplifying processes and minimizing waste.
For professionals in drug development, it is also noteworthy that frameworks for assessing the environmental and economic sustainability of pharmaceutical synthesis are now being developed, with solvent use and process design being key determining factors [4].
The Michael addition is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds, involving the conjugate addition of a carbon nucleophile (the donor) to an activated alkene (the acceptor), such as an α,β-unsaturated carbonyl compound [1] [2] [3].
A highly relevant precedent is a solventless, microwave-promoted Michael addition of aromatic amides to α,β-unsaturated esters. This protocol uses cesium carbonate (Cs₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as an additive [4] [5].
| Reaction Component | Role/Function |
|---|---|
| Michael Donor | Aromatic amides (e.g., benzamide derivatives) |
| Michael Acceptor | α,β-Unsaturated esters (e.g., methyl acrylate) |
| Base | Cs₂CO₃ (Generates the nucleophilic enolate from the donor) |
| Additive | Tetrabutylammonium bromide (TBAB, a phase-transfer catalyst) |
| Reaction Medium | Solvent-free (neat) conditions |
| Energy Source | Microwave irradiation |
This method is noted for its high efficiency, excellent yields, and significantly shortened reaction times compared to conventional heating [4] [5].
Based on the general principles of Michael additions and the related solventless protocol, the following workflow outlines the key stages. You can use this as a template for developing an mTBD-specific protocol.
The following diagram illustrates the general electron flow in a base-catalyzed Michael addition, which is crucial for understanding the reaction's driving force.
Mechanism Description: The mechanism proceeds via three key steps [2] [3]:
| Variable to Test | Suggested Range | Purpose |
|---|---|---|
| Catalyst Loading | 5 - 20 mol% mTBD | Determine minimum effective concentration |
| Reaction Temperature | 60 - 120 °C | Balance between speed and product decomposition |
| Reaction Time | 5 - 60 minutes | Find the time for complete conversion |
| Molar Equivalents | 1.0 - 1.5 equiv Acceptor | Ensure donor is fully consumed |
Allenoates are versatile building blocks in organic synthesis. When activated by a chiral Lewis base catalyst, they can engage in stereoselective cycloadditions to form complex chiral structures efficiently [1].
This protocol focuses on the use of chiral isochalcogenoureas (IChU) as catalysts for the formal (4+2) cycloaddition of ethyl 2,3-butadienoate (1a) with the reactive Michael acceptor (2a) to produce dihydropyrane derivatives (Z)-3a with high enantiocontrol [1]. This method is superior to previous approaches that used stoichiometric DABCO or phosphine catalysts, which suffered from low enantioselectivity or orthogonal reactivity [1].
The reaction proceeds via γ-addition of a catalyst-allenoate betaine intermediate to the enone, followed by an O-back-attack and catalyst elimination, which also sets the configuration of the double bond in the product [1].
The table below summarizes the optimized reaction conditions and the role of each component.
Table 1: Optimized Reaction Conditions for Formal (4+2) Cycloaddition
| Component | Specification | Role & Rationale |
|---|---|---|
| Catalyst | ITU1 (20 mol %) | Chiral Lewis base; activates allenoate and controls stereochemistry. |
| Solvent | Toluene | Non-polar, aromatic solvent found to give optimal yield. |
| Base | K₂CO₃ (1.0 equiv) | Scavenges trace acids; improves reaction robustness and yield. |
| Temperature | 80 °C | Necessary for initial catalyst addition and subsequent reaction steps. |
| Allenoate (1a) | 1.5 equiv | Used in excess to drive the reaction to completion. |
The following table outlines the performance of the optimized system and the effect of key parameter changes.
Table 2: Reaction Performance and Parameter Effects
| Parameter | Outcome | Notes |
|---|---|---|
| Isolated Yield | 74% for rac-(Z)-3a (with achiral ITU1) [1] | Good yield of the desired cycloadduct. |
| Diastereoselectivity | Preferential formation of (Z)-3a [1] | Contrasts with DABCO-catalyzed reaction that favors (E)-isomer. |
| By-products | ~15% of α-addition product 6a [1] | - |
| No Catalyst Control | No Reaction [1] | Confirms essential role of the Lewis base catalyst. |
| Lower Temp. (25°C) | No Reaction [1] | Elevated temperature is critical. |
| Alternative Solvents | Reduced Yield (e.g., 34% in CH₂Cl₂, 10% in THF) [1] | Highlights importance of solvent choice. |
The diagram below illustrates the catalytic cycle and the workflow for this formal (4+2) cycloaddition.
For the synthesis of cyclobutanes, Lewis acid-catalyzed [2+2] cycloadditions of allenoates are a highly valuable and complementary method.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No Reaction | Temperature too low; Catalyst deactivation. | Ensure reaction temperature is 80°C; Use fresh, dry base to scavenge acids. |
| Low Yield | Suboptimal solvent; Insufficient exclusion of air/moisture. | Use anhydrous toluene; Strictly maintain inert atmosphere. |
| Low Enantioselectivity | Impure or degraded chiral catalyst. | Source fresh chiral IChU catalyst; Ensure its integrity. |
| Formation of By-product 6a | Inherent reaction pathway. | The α-addition product 6a may form in minor amounts (~15%); yield can be considered acceptable [1]. |
3-Hydroxyisoindolin-1-ones represent a privileged scaffold in medicinal chemistry and drug discovery, featuring prominently in natural products and pharmaceuticals such as the antihypertensive drug Chlortalidone [1] [2]. These heterocyclic building blocks exhibit a broad spectrum of biological activities and serve as versatile precursors for synthesizing diverse compounds [1] [3]. This document provides detailed protocols for two efficient synthetic approaches: a metal-free tandem reaction in water and an ultrasonic-assisted method in organic solvents. The developed methodologies emphasize atom economy, regioselectivity, and environmental considerations while offering operational simplicity and excellent functional group tolerance [4] [1].
This approach provides an environmentally benign pathway for constructing 3-hydroxyisoindolin-1-ones through a metal-free tandem transformation that forms two new C–N bonds and one C–O bond in a single operation [4].
Ultrasound irradiation significantly enhances the reaction rate and yield of 3-hydroxyisoindolin-1-one formation from 3-alkylidenephthalides and primary amines, reducing reaction times from hours to minutes [1].
Table 1: Optimization of Ultrasonic-Assisted Reaction Conditions
| Entry | Solvent | Temperature (°C) | Amine (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | 60 | 2 | 60 |
| 2 | Ethanol | 60 | 2 | 54 |
| 3 | Iso-propanol | 50 | 2 | 93 |
| 4 | Iso-propanol | 40 | 2 | 85 |
| 5 | Iso-propanol | 30 | 2 | 46 |
| 6 | Iso-propanol | 50 | 1.5 | 85 |
| 7 | Water | 60 | 2 | <5 |
| 8* | Iso-propanol | 50 | 2 | 82 |
*Reaction conducted using conventional heating for 5 hours for comparison.
The following workflow diagram illustrates the ultrasonic-assisted synthesis protocol:
The ultrasonic-assisted methodology demonstrates broad applicability across various primary amines, including aliphatic amines, aminoalcohols, and benzylamines [1].
Table 2: Substrate Scope with Various Primary Amines
| Amine Category | Specific Amine | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Aliphatic Amines | n-Butylamine | 1a | 93 | Excellent yield |
| Aminoalcohols | Ethanolamine | 1b | >80 | Tolerated well |
| Aminoalcohols | 3-Amino-1-propanol | 1c | >80 | Good yield |
| Biogenic Amines | Phenethylamine | 1d | >80 | Compatible |
| Biogenic Amines | Tryptamine | - | >80 | Successful |
| Benzylamines | 4-Methoxybenzylamine | 1i | >80 | Electron-donating group |
| Benzylamines | 4-Fluorobenzylamine | 1j | >80 | Electron-withdrawing group |
| Heteroaromatic | Furfurylamine | 1p | >80 | Successful |
| Sterically Hindered | t-Butylamine | - | 0 | No reaction |
| Less Nucleophilic | Aniline | - | 0 | No reaction |
Recent studies demonstrate that isoindolin-1-one derivatives exhibit significant fungicidal activity against various pathogenic fungi [5].
Table 3: Fungicidal Activity of Isoindolin-1-one Derivatives
| Compound | Bipolaris sorokiniana | Fusarium oxysporum | Rhizoctonia solani |
|---|---|---|---|
| 3-Hydroxy-2-(2-hydroxyethyl) derivative | Active | Active | Active |
| 3-Hydroxy-2-(2-mercaptoethyl) derivative | Active | Active | Active |
| 2-Allyl-3-benzyl-3-hydroxy derivative | Active | Active | Active |
| 2,3-Dibenzyl-3-hydroxy derivative | Active | Active | Active |
The ultrasonic-assisted methodology has been successfully demonstrated on multigram scales, highlighting its potential for industrial application [1]. The significantly reduced reaction time (30 minutes vs. 5 hours with conventional heating) provides substantial advantages for process chemistry.
Table 4: Comparison of Synthetic Methods for 3-Hydroxyisoindolin-1-ones
| Parameter | Metal-Free in Water | Ultrasonic-Assisted |
|---|---|---|
| Green Chemistry Merit | High (water as solvent) | Moderate (organic solvent) |
| Reaction Time | Several hours (typically) | 30 minutes |
| Yield | Excellent | 93% (optimized) |
| Equipment Needs | Standard glassware | Ultrasonic bath |
| Substrate Scope | Broad | Broad, except sterically hindered amines |
| Scale-Up Potential | Good | Excellent (multigram demonstrated) |
| Temperature | 50-70°C | 50°C |
The metal-free synthesis in water and ultrasonic-assisted method in iso-propanol provide efficient, practical, and regioselective approaches to 3-hydroxyisoindolin-1-one derivatives. These protocols offer significant advantages over traditional methods that often require metal catalysts, harsh conditions, or prolonged reaction times. The comprehensive substrate scope, excellent functional group tolerance, and demonstrated biological relevance make these methodologies valuable tools for medicinal chemists and drug development professionals seeking to access this important class of heterocyclic compounds.
Boronic acids have emerged as a powerful class of catalysts for the direct dehydration reaction between carboxylic acids and amines, aligning with green chemistry principles by generating water as the only byproduct [1].
Table 1: Selected Boronic Acid Catalysts and Their Performance
| Catalyst | Key Features / Representative Substrates | Reaction Conditions | Reported Yield | Citation |
|---|---|---|---|---|
| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Broad scope: aliphatic, aromatic, α-hydroxyl acids; primary, secondary, functionalized amines | Room temperature, molecular sieves | High yields | [2] |
| 5-methoxy-2-iodophenylboronic acid (MIBA) | Kinetically very active; proposed acylborate intermediate | Ambient temperature, molecular sieves | High yields in short reaction times | [2] |
| 3,4,5-Trifluorobenzeneboronic acid | Extremely active amidation catalyst | Reflux (Toluene, Xylene, Mesitylene) | High yields | [3] |
| Bis-boronic Acid / DATB Derivatives | Destabilizes boroxine resting state; efficient for hindered and epimerizable substrates | Milder conditions, molecular sieves | High yields | [1] |
Mechanistic Insight: The active catalytic species is now understood to be a 2:2 carboxylic acid/arylboronic acid complex forming a bicyclic intermediate, rather than a simple monocyclic acyloxyboron species. This intermediate facilitates the nucleophilic attack of the amine [1].
Detailed Experimental Protocol
Critical Parameters for Success:
Triphenylphosphine oxide has been reported as an efficient catalyst for challenging amide and dipeptide couplings, achieving excellent yields without racemization [2].
Detailed Experimental Protocol
Critical Parameters for Success:
The following diagrams illustrate the general workflow for these catalytic amidations and the mechanistic cycle for boronic acid catalysis.
While an mTBD-specific protocol is unavailable, boronic acid and triphenylphosphine oxide catalysts provide robust, modern alternatives to classical coupling reagents. Boronic acid catalysis is highly atom-economical, whereas the triphenylphosphine oxide system offers remarkable speed and is excellent for stereosensitive couplings [2] [1].
For your research, you may also explore these emerging areas:
Given the absence of direct results, here are practical steps you can take to find the specialized information you need:
While not specific to mTBD, the available search results highlight why continuous flow is a valuable technique, which may explain its potential application with catalysts like mTBD.
Key Advantages of Continuous Flow Synthesis [2] [3]:
| Advantage | Description |
|---|---|
| Process Intensification | Enables significant acceleration and enhancements in yield/conversion by maximizing heat and mass transfer [2]. |
| Improved Safety | Small inventory and confined reactor space reduce risks when handling volatile solvents or toxic reagents [2]. |
| Easier Scale-up | Offers a more straightforward path from lab-scale to production compared to batch processes [1] [4]. |
| Advanced Optimization | Facilitates the use of AI and machine learning platforms for multi-objective optimization of reactions [5]. |
Based on the general principles of flow chemistry, here is a conceptual workflow you might follow when developing a continuous flow process for an mTBD-catalyzed reaction. The diagram below outlines the key stages, from system setup to final analysis.
Understanding the base properties of mTBD is critical for designing any subsequent process, including distillation.
Table 1: Key Physical Properties of mTBD [1]
| Property | Value / Range | Conditions / Notes |
|---|---|---|
| Purity & Handling | > 99.5 wt% (High-purity sample) | Hygroscopic; can react with CO₂ in air; store in closed containers [1]. |
| 97.2 wt% (as-received sample) | Contained 1.6 wt% non-methylated TBD impurity [1]. | |
| Appearance | Colorless liquid (pure) | Can turn yellow over time, potentially due to oxidation [1]. |
| Liquid Vapor Pressure | 11.1 Pa to 10,000 Pa | Temperature range: 318.23 K to 451.2 K (45.08°C to 178.05°C) [1]. |
| Liquid Compressed Density | Measured | Temperature range: 293.15 K to 473.15 K (20°C to 200°C); Pressure range: 0.092 MPa to 15.788 MPa [1]. |
| Liquid Viscosity | Measured | Temperature range: 290.79 K to 363.00 K (17.64°C to 89.85°C) [1]. |
| Melting Properties | Measured | Specific values not listed in the abstract [1]. |
The following FAQs address common challenges in vacuum distillation that are also applicable to processes involving mTBD.
Foaming and bumping are common under low pressures, often caused by rapid evaporation, entrapped gases, or surface-active components [2].
Potential Solutions:
A poor vacuum is one of the most critical failures in vacuum distillation [3].
Potential Causes and Checks:
This is a primary reason for using vacuum distillation. If degradation is still occurring, consider the following.
Potential Solutions:
While not a direct troubleshooting guide, the following methodology for purifying ionic liquids based on mTBD provides a proven recovery pathway.
To build a more comprehensive guide, you could:
"mTBD thermal stability", "7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene decomposition", or "superbase distillation" in scientific literature databases.
Q1: What causes MTBE to decompose during distillation? MTBE can reversibly decompose into isobutene and methanol [1]. This reaction is favored at high temperatures and, most importantly, in the presence of strong acids or other catalytic materials [2] [3].
Q2: Which materials should I avoid in my distillation setup? You should avoid materials that can act as acids or Lewis acids. Safety data explicitly list that MTBE is incompatible with strong oxidizing agents, strong acids, and halogens (like bromine) [2] [3]. It is also advised to avoid certain types of rubber and various plastics [3].
Q3: How can I make the distillation process safer?
The table below summarizes the key risk factors and recommended solutions for preventing MTBE decomposition during distillation.
| Risk Factor | Potential Consequence | Recommended Solution |
|---|---|---|
| Strong Acids & Halogens [2] [3] | Catalyzes decomposition into isobutene and methanol [2]. | Avoid contact with strong acids and halogens (e.g., bromine). Ensure system is clean and free of acidic contaminants. |
| Incompatible Materials [3] | Components like certain rubbers or plastics may catalyze decomposition or cause leaks. | Use chemically resistant materials in all wetted parts (e.g., PTFE seals, glass, 316 stainless steel). |
| High Temperatures [3] | Increases general volatility and risk of reaction; MTBE is highly flammable (Flash point: -28°C) [3]. | Operate at the lowest practical temperature. Keep away from open flames and hot surfaces. |
Here is a recommended workflow for setting up a simple distillation of MTBE while minimizing the risk of decomposition. The diagram illustrates the logical relationship between key precautions.
To implement the workflow shown in the diagram, please follow these detailed protocols:
Setup Verification (Material Check)
System Preparation (Acid Check)
Distillation Execution (Temperature Control)
Product Collection
mTBD is not only hygroscopic (readily absorbs moisture) but can also react with CO₂ in the air [1]. Exposure to air can lead to the formation of oxidation products and carbonates, compromising its purity and catalytic performance. Published research emphasizes that to minimize these reactions, mTBD must be stored in closed containers and handled under inert conditions [1].
For handling mTBD, the core principle is to create and maintain an inert atmosphere using high-purity dry gases like nitrogen or argon. The choice of technique depends on your specific experimental needs.
The table below compares the common air-free techniques suitable for handling mTBD.
| Technique | Best For | Key Advantages | Key Limitations |
|---|---|---|---|
| Glove Box [2] | Long-term storage; sample preparation; setting up equipment like hotplates or spin coaters inside an inert environment. | Creates a large, easy-to-work-in inert space; allows for complex setup and manipulation. | Limited space; high cost; requires a continuous inert gas supply. |
| Schlenk Line [2] | Chemical synthesis; reactions; purification; and transferring materials under a controlled atmosphere. | High degree of control over the atmosphere; ideal for complex chemical processes. | Expensive to set up; requires specialized glassware and training; not for simple storage. |
| Glove Bags [2] | Short-term, infrequent experiments; preparing samples for sealing and removal to ambient conditions. | Low cost; portable; easy to set up quickly. | Less secure inert environment; easily compromised; not for long-term or highly sensitive work. |
To help visualize the decision-making process for selecting the right technique, the following diagram outlines the workflow:
For synthesizing or manipulating mTBD, the Schlenk line offers the most control. This protocol outlines its use for transferring mTBD.
Objective: Safely transfer a volume of mTBD from a sealed container into a reaction flask under an inert atmosphere using a Schlenk line.
Materials & Equipment:
Procedure:
| Problem | Possible Cause | Solution |
|---|---|---|
| Discoloration of mTBD (turning yellow) [1] | Oxidation from exposure to air or trace impurities. | Check the integrity of seals and the purity of the inert gas. Re-purify via distillation if necessary [1]. |
| Clogging of cannulas or needles | Solid formation due to moisture absorption or reaction with CO₂ [1]. | Ensure all equipment is thoroughly dried before use. Use larger bore cannulas. Flush the line with a dry, compatible solvent. |
| Poor reaction yields or inconsistent results | Degraded mTBD due to inadequate air-free technique. | Verify the purity of mTBD via analytical methods (e.g., capillary electrophoresis) [1]. Review and reinforce all steps of your air-free protocol. |
Q1: How can I check the purity of my mTBD sample?
Q2: My mTBD has turned yellow. Is it still usable?
Q3: What is the most critical parameter when storing mTBD long-term?
The success of recrystallization largely depends on choosing a solvent where the solute (the compound you are purifying) has the following solubility characteristics [1]:
A useful guideline is "like dissolves like": polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. [2]
This step-by-step protocol, adapted from a standard laboratory method, allows you to experimentally test potential solvents. [2]
Materials: Small test tubes, a hot plate, a thermometer, and potential solvents.
The table below outlines common issues and their solutions.
| Problem | Possible Cause | Solution |
|---|---|---|
| No crystal formation | Solvent mixture too soluble; too much solvent | Boil off excess solvent; use anti-solvent [2] |
| Oil formation | Cooling too fast; solute melting | Slow cooling; use higher b.p. solvent [2] [1] |
| Low crystal yield | Solubility in cold solvent too high | Select different solvent with lower cold solubility [3] [1] |
| Poor purity/color | Impurities incorporated | Perform hot filtration; use decolorizing carbon [2] |
| Crystals too fine | Rapid cooling or nucleation | Slow, undisturbed cooling [2] |
If no single solvent meets all criteria, a solvent pair can be used. [2] [1]
The general procedure is:
Common solvent pairs include ethyl acetate/hexane, methanol/dichloromethane, and water/ethanol. [2]
The diagram below summarizes the logical decision process for selecting and using a recrystallization solvent.
The impurity is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which can be present in commercial samples of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) [1]. One study found a sample of mTBD with a purity of 97.2 wt%, containing 1.6 wt% of non-methylated TBD [1].
Analytical Method for Detection: Capillary Electrophoresis (CE) This method was used to identify and quantify the TBD impurity in mTBD [1]. The key to this analysis is using a polybrene-coated capillary, which minimizes the adsorption of the positively charged mTBD and TBD onto the capillary wall.
The table below summarizes the core conditions for the analysis:
| Parameter | Specification |
|---|---|
| Detection Method | Capillary Electrophoresis (CE) with Diode-Array Detection [1] |
| Detection Wavelength | 200 nm, 214 nm, and 238 nm [1] |
| Capillary Coating | Polybrene [1] |
| Background Electrolyte | Sodium acetate buffer (pH 4; ionic strength of 25 mM) [1] |
| Applied Voltage | -25 kV [1] |
Distillation has been successfully used to purify mTBD on a laboratory scale. While the specific type of distillation apparatus is not detailed, the process resulted in a sample with a purity of 98.3 wt% [1]. Although trace amounts of TBD might remain, they can be reduced below the quantitation limit of the CE method (0.0025 mg·mL⁻¹) [1].
Critical Handling Considerations:
The following diagram outlines the key stages for purifying and analyzing mTBD.
Why is it important to remove TBD from mTBD? TBD and mTBD are both catalysts. The presence of an unplanned catalyst (TBD) in your main reagent (mTBD) can lead to unpredictable reaction outcomes, side reactions, and inaccurate experimental results, especially in sensitive processes like polymer synthesis [2] or pharmaceutical development where precise control is critical.
The purity of my mTBD sample is lower than expected. What could be the cause? Apart from TBD impurity, the purity of commercial mTBD can vary by supplier and batch [1]. The sample may also have absorbed water or reacted with atmospheric CO₂ if not stored correctly [1].
The distilled mTBD has turned yellow. Does this mean the purification failed? Not necessarily. The development of a yellow color has been observed in pure mTBD and may be due to trace oxidation products rather than a significant reappearance of TBD impurity [1]. Re-analyze the sample using Capillary Electrophoresis to confirm the TBD levels.
To effectively manage TBD impurity in your mTBD:
For scaling up this purification process or adapting it to Good Manufacturing Practice (GMP) standards, you would need to conduct further validation studies to ensure consistency and reliability at larger volumes [3].
CE-SDS is a standard method for assessing the purity and fragmentation of biotherapeutic proteins. The transition from single-capillary to multi-capillary systems is a key development for increasing throughput.
Key Platform Comparison
The following table summarizes a performance equivalence study between a traditional single-capillary system (PA 800 Plus) and a modern multi-capillary system (BioPhase 8800) [1].
| Feature | PA 800 Plus (Single Capillary) | BioPhase 8800 (Multi-Capillary) |
|---|---|---|
| Throughput | ~24 samples in 24 hours | A 96-well plate in 10-12 hours [1] |
| Purity Assessment | Benchmark platform | Equivalent performance, purity values within passing threshold [1] |
| Key Method Types | Traditional CE-SDS | Traditional and "Lightning" methods [1] |
| Pre-injection Time | Standard conditioning steps | "Lightning" method reduces conditioning time by 60% [1] |
| Linearity | Information not in search results | R² > 0.99 across 0.375-3 mg/mL for 3 molecules [1] |
| Inter-capillary Reproducibility | Not applicable (single capillary) | High consistency across 8 capillaries [1] |
Many analytical issues can be traced back to sample preparation. Here is a guide to diagnosing and resolving common problems, which applies to both single and multi-capillary systems.
| Problem & Symptoms | Potential Causes | Recommended Solutions |
|---|
| Protein Degradation • Faint target band • Unexpected lower molecular weight bands | • Inactive protease inhibitors • Delay between lysis and analysis [2] | • Use fresh protease inhibitor cocktail • Keep samples on ice; minimize preparation time [2] | | Poor Band Resolution • Bands are close, poorly defined, or blurred | • Incorrect gel polymer concentration • Low buffer ionic strength • Sample overloaded [2] | • Adjust gel percentage for target molecule size • Use fresh electrophoresis buffer • Reduce sample load amount [2] | | High Background Signal / Smearing | • Contaminants in sample (e.g., salts, other biomolecules) [2] | • Improve sample purification (e.g., dialysis, desalting columns) • Ensure nuclease/protease-free reagents and labware [2] |
How does sample preparation differ for reduced vs. non-reduced CE-SDS?
Why is accurate protein quantification critical before injection? Proper quantification ensures equal loading across all capillaries or runs. This is essential for making meaningful comparisons between samples and guarantees the signal is within the detector's linear range, preventing overloading or undetected samples [2].
What are the signs of a poor-quality sample? Common indicators on an electropherogram include a smeared appearance of bands, the absence of expected bands, the presence of multiple unexpected bands, or a high background signal. These often point to sample degradation or contamination [2].
For labs handling thousands of samples, establishing an efficient workflow is crucial. The diagram below illustrates a high-throughput purity analysis process based on the multi-capillary BioPhase 8800 system [1].
This workflow highlights the critical step of capillary conditioning. Using the "Lightning" method can reduce pre-injection time by 60%, cutting down the total run time for a 96-well plate from 12 hours to just 10 hours, a significant efficiency gain for high-throughput labs [1].
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is a strong organic base that functions as a potent organocatalyst, often acting as a co-catalyst or hydrogen bond acceptor in binary catalytic systems [1] [2] [3]. Its role is crucial in enhancing reaction rates and enabling processes under milder conditions.
The table below summarizes its application in different solvent-free catalytic systems.
| Catalytic System | Primary Reaction | Typical MTBD Loading | Function of MTBD | Key Outcome |
|---|---|---|---|---|
| Quinolinyl-Urea/MTBD [1] | Ring-Opening Polymerization (ROP) of δ-Valerolactone | Not specified in detail | Co-catalyst with hydrogen-bond donor (quinolinyl-urea) | Enables "living"/controllable polymerization, producing polymers with narrow molecular weight distribution [1]. |
| Benzoheterocyclic Urea/MTBD [2] | ROP of δ-Valerolactone | Not specified in detail | Co-catalyst | Achieves fast and "living"/controlled polymerization in solvent-free conditions [2]. |
| ZnI₂-NbCl₅-MTBD [3] | Synthesis of cyclic carbonates from CO₂ and epoxides | 3.0 mol% (with ZnI₂ 1.2 mol%, NbCl₅ 0.3 mol%) | Component of a ternary catalytic system | Allows reaction at room temperature under atmospheric CO₂ pressure; highly efficient for terminal epoxides [3]. |
| ZnI₂-ZnCl₂-DBU [3] | Synthesis of cyclic carbonates from CO₂ and epoxides | DBU used as base (4.0 mol%) | Shown for comparison (DBU as a similar organic base) | Maintains catalytic activity for up to 4 reaction cycles [3]. |
This procedure is adapted from the highly efficient ZnI₂-NbCl₅-MTBD system for synthesizing styrene carbonate from styrene oxide and CO₂ at room temperature [3].
The following diagram outlines a logical workflow for developing and optimizing a solvent-free MTBD-catalyzed reaction, based on the methodologies found in the search results.
Low Conversion or Slow Reaction Rate
Poor Catalyst Reusability
Broad Product Molecular Weight Distribution (for Polymerization)
The search results indicate that MTBD is a versatile catalyst for solvent-free reactions like polymerizations and CO₂ fixation. The key to optimization lies in fine-tuning the specific binary or ternary system you are using.
The table below summarizes the key differences in their catalytic performance and properties.
| Feature | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | mTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) |
|---|---|---|
| Catalytic Structure | Bifunctional (can simultaneously donate & accept protons) [1] | Monofunctional (primarily a base) [1] |
| General Efficiency | Higher efficiency in multiple reactions [1] | Highly active, but often less efficient than TBD [1] |
| Experimental Evidence (Aminolysis) | Significantly reduces Gibbs energy of reaction [1] | Higher reaction energy barrier compared to TBD [1] |
| Experimental Evidence (Aziridine R.O.) | 94% yield (model reaction) [2] | 80% yield (model reaction) [2] |
| pKa (in THF) | Information not in search results | 17.9 [3] |
| Physical State | Information not in search results | Liquid at room temperature [4] |
The superior catalytic efficiency of TBD is attributed to its bifunctional activity. Its molecular structure allows it to act as both a base and a hydrogen-bond donor. This capability enables TBD to stabilize transition states and intermediates more effectively by simultaneously activating both the nucleophile and electrophile in a reaction, thereby significantly lowering the overall energy barrier [1]. mTBD, with a methyl group replacing one N-H proton, primarily functions as a base, losing the bifunctional hydrogen-bond-donating ability [1].
This mechanistic difference is illustrated in the following diagram for the ring-opening of cyclic carbonates:
The performance difference is demonstrated in specific catalytic reactions.
1. Ring-Opening of Aziridines with Anhydrides An experimental study on the ring-opening of N-tosylaziridines with acetic anhydride provides direct comparative data [2]:
2. Aminolysis of Cyclic Carbonates Computational (DFT) and experimental studies on the aminolysis of propylene carbonate further explain the performance gap [1]:
Despite its slightly lower activity in some reactions, mTBD is still a very strong and useful superbase catalyst [3]. Its liquid state at room temperature can make it easier to handle in certain laboratory or industrial settings compared to solid catalysts [4]. Furthermore, polymer-supported versions of TBD (PS-TBD) are also available and have been successfully used in reactions like aziridine ring-opening, allowing for easy catalyst recovery and reuse [2].
The table below compares the general catalytic performance and key physical properties of mTBD and TMG, which are central to their function.
| Property | mTBD | TMG |
|---|---|---|
| General Basicity/Catalytic Activity | Stronger [1] | Weaker [1] |
| Order of Catalytic Activity | Higher (MTBD > TMG > DMAP) [1] | Lower (MTBD > TMG > DMAP) [1] |
| State at Room Temperature | Liquid [2] | Liquid [3] |
| Boiling Point | ~160-170°C (extrapolated from vapor pressure data) [2] | ~225°C [3] |
The following table outlines the performance of mTBD and TMG across various types of chemical reactions.
| Reaction Type | mTBD Performance & Role | TMG Performance & Role |
|---|---|---|
| CO₂ Incorporation | Highly active catalyst; base strength is primary factor for high activity in Ag(I)-catalyzed systems [1]. | Less active than MTBD; follows activity trend MTBD > TMG > DMAP [1]. |
| Esterification | Information not specifically available in search results. | Effective catalyst; >95% yield for fatty acid esterification, >90% for aromatic acid esterification [3]. |
| Cyclization | Information not specifically available in search results. | Effective catalyst; >80% yield in Diels-Alder reactions [3]. |
| Hydrolysis | Information not specifically available in search results. | Tested for hydrolysis of nerve agent simulants and chemical warfare agents; performance depends on basicity and water quantity [4]. |
Understanding the underlying mechanisms and experimental conditions is crucial for interpreting the data in the tables.
For your research, consider the following:
The table below summarizes the key experimental data used to parameterize and validate the PC-SAFT model for mTBD [1] [2].
| Property | Conditions (Temperature Range) | Value / Range |
|---|---|---|
| Liquid Density | 293.15 K to 473.15 K | 1063.35 ± 0.082 kg/m³ (at 298 K) |
| Vapor Pressure | 318.23 K to 451.2 K | 11.1 Pa to 10,000 Pa |
| Isobaric Heat Capacity | 312.48 K to 391.50 K | Data published in full in the source |
| Melting Point | - | 290 ± 1.2 K |
| Heat of Fusion | - | 70 ± 25 J/g |
| Thermal Conductivity | 299.0 K to 372.9 K | Data published in full in the source |
| Viscosity | 290.79 K to 363.00 K | Data published in full in the source |
| Refractive Index | 293.15 K to 343.15 K | Data published in full in the source |
Researchers optimized the PC-SAFT parameters for mTBD using the experimental data above [1]. The model's performance was also compared with other superbases.
| Compound | PC-SAFT Parameters (Segment number, Segment diameter, Energy parameter) | Key Modeling Finding |
|---|---|---|
| mTBD | Parameters optimized [1]. | PC-SAFT effectively models thermodynamic properties; required a temperature-dependent binary interaction parameter for optimal vapor-liquid equilibrium (VLE) accuracy [1]. |
| DBN | Parameters optimized [1]. | - |
| DBU | Parameters optimized [1]. | - |
| TMG | Parameters optimized [1]. | - |
The reliability of the PC-SAFT validation rests on the quality of the underlying experimental data. Here are the key methodologies used.
The study established that PC-SAFT is a reliable model for predicting the thermodynamic properties of mTBD and related superbases like DBN, DBU, and TMG [1]. The research was significant as it provided the first comprehensive public dataset on the thermodynamic and transport properties of mTBD, which was previously unavailable [1] [3].
The thermal conductivity of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) was measured as part of a broader study to characterize its thermodynamic and transport properties for the first time [1] [2] [3]. The experimental data is summarized below.
| Property | Value / Range | Conditions |
|---|---|---|
| Thermal Conductivity | Data available from 299.0 K to 372.9 K [1] [4] [3] | Measured at atmospheric pressure (0.1 MPa) [1]. |
| Measurement Method | Transient hot-wire (THW) method [2] [3]. | Instrument: THW-L2 Liquid Thermal Conductivity Meter [2] [3]. |
The provided search results detail the methodology used to measure mTBD's thermal conductivity [2] [5] [3].
The following diagram illustrates the workflow of the transient hot-wire method used in these measurements:
Although a direct comparison of thermal conductivity is not possible with the available information, the foundational research provides useful context regarding other properties.
The term "guanidine superbase" refers to strong organic bases where the guanidine core is incorporated into a bicyclic structure, significantly enhancing its basicity. The proton sponge behavior and high basicity stem from the resonance-stabilized guanidinium cation formed upon protonation, which distributes the positive charge across multiple nitrogen atoms [1].
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and its methylated derivative, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD), are prominent examples of bicyclic guanidine superbases [2]. The methylation in mTBD further fine-tunes its properties.
The following table summarizes the core identity and basicity of mTBD in comparison to related compounds.
| Compound Name | Abbreviation | Core Structure | Reported Basicity (pKa of conjugate acid) | Solvent |
|---|---|---|---|---|
| This compound | mTBD | Bicyclic Guanidine | Information not specified in results | Information not specified in results |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Bicyclic Guanidine | ~100x more basic than TMG [2] | Not specified |
| 1,1,3,3-Tetramethylguanidine | TMG | Acyclic Guanidine | Baseline for comparison [2] | Not specified |
Hydrolytic Stability in Aqueous Conditions A key consideration for applying mTBD is its stability in the presence of water. Recent research has quantitatively investigated this property [3] [2].
| Water Equivalents | Half-life of mTBD at 90°C | Hydrolyzed % after 48h |
|---|---|---|
| 1 equivalent | 87 hours | 33.3% |
| 5 equivalents | 2.3 hours | 98.0% |
| 10 equivalents | 0.9 hours | 98.9% |
Hydrolysis Mechanism: The degradation follows a nucleophilic attack of water on the central carbon atom of the guanidine group, leading to cleavage of a C–N bond and ring opening. For mTBD, the primary product is the ring-opened compound h1 as shown below [2].
Applications and Catalytic Use Guanidine superbases like mTBD are valuable in organic synthesis and materials science due to their strong basicity and solubility in organic solvents [2] [1].
When deciding whether to use mTBD in your research, consider these practical aspects:
The following data compares the performance of various organic superbases in catalyzing the oxidation of alkanethiols to dialkyl disulfides using elemental sulfur. The key metric is the high yield of the target product, diocyl disulfide (2a), achieved with minimal catalyst loading [1].
Reaction: Oxidation of n-C₈H₁₇SH (1a) with sulfur to (n-C₈H₁₇)₂S₂ (2a) under solvent-free conditions [1].
| Superbase (Category) | pKBH+ [1] | Reaction Time (min) [1] | Yield of 2a (%) [1] | Yield of 3a (Trisulfide, %) [1] |
|---|---|---|---|---|
| MTBD (Guanidine) | 15.0 ± 1.0 | 16 | 99.2 | 0.8 |
| BTMG (Guanidine) | 14.3 | 21 | ~100 | 0 |
| DBU (Amidine) | 13.5 ± 1.5 | 21 | 99.8 | 0.3 |
| DBN (Amidine) | 13.5 ± 1.4 | 21 | 99.6 | 0.4 |
| TMG (Guanidine) | 13.0 ± 1.0 | 21 | 99.8 | 0.2 |
| TEA (Common Base) | 10.65 | 25 | 87.2 | 12.8 |
| DMAP (Common Base) | 8.82 | 37 | 75.2 | 24.8 |
The study highlights that the strong basicity of superbases is crucial for efficient deprotonation of the alkanethiol (pKa ~10.7), making RS⁻ the key active species in the catalytic cycle [1]. The catalytic performance was so efficient that a yield of over 95% could be achieved with just 0.001 mol% of superbase catalyst [1].
For the experimental data cited above, the general protocol involved [1]:
The diagram below illustrates this general experimental workflow.
The search also identified a study that directly measured the physical and thermodynamic properties of mTBD, which are foundational to understanding its catalytic behavior. This study compared mTBD with other relevant guanidine superbases like DBU and DBN [2].
While this source does not contain direct catalytic efficiency data, it provides crucial context: prior to this research, there was a significant lack of public data on mTBD's properties. The study established reliable data for properties including [2]:
This data is essential for researchers designing chemical processes, as it influences reaction design, separation, and purification steps. The properties were also modeled using the PC-SAFT equation of state, allowing for predictive calculations [2].
Corrosive